molecular formula C10H14ClN5O B6623846 4-(6-Amino-5-chloropyrimidin-4-yl)-1-methyl-1,4-diazepan-2-one

4-(6-Amino-5-chloropyrimidin-4-yl)-1-methyl-1,4-diazepan-2-one

Cat. No.: B6623846
M. Wt: 255.70 g/mol
InChI Key: BHTATRWTEDJWRD-UHFFFAOYSA-N
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Description

4-(6-Amino-5-chloropyrimidin-4-yl)-1-methyl-1,4-diazepan-2-one is a synthetic organic compound characterized by its unique diazepanone ring structure and pyrimidine moiety

Properties

IUPAC Name

4-(6-amino-5-chloropyrimidin-4-yl)-1-methyl-1,4-diazepan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClN5O/c1-15-3-2-4-16(5-7(15)17)10-8(11)9(12)13-6-14-10/h6H,2-5H2,1H3,(H2,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHTATRWTEDJWRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCN(CC1=O)C2=NC=NC(=C2Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(6-Amino-5-chloropyrimidin-4-yl)-1-methyl-1,4-diazepan-2-one typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a chlorinated pyrimidine precursor and an amine.

    Diazepanone Ring Formation: The diazepanone ring is formed by cyclization reactions involving appropriate diamine and carbonyl compounds under controlled conditions.

    Final Coupling: The final step involves coupling the pyrimidine and diazepanone intermediates under specific conditions, often using catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of industrial catalysts to increase yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can target the chloropyrimidine moiety, potentially converting it to a more reactive amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Chemistry

In chemistry, 4-(6-Amino-5-chloropyrimidin-4-yl)-1-methyl-1,4-diazepan-2-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate enzyme activity or as a ligand in binding studies.

Medicine

Medically, this compound is of interest for its potential therapeutic properties. It may act as a precursor for drug development, particularly in the design of new pharmaceuticals targeting specific enzymes or receptors.

Industry

In the industrial sector, this compound can be used in the development of new materials or as an intermediate in the synthesis of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-(6-Amino-5-chloropyrimidin-4-yl)-1-methyl-1,4-diazepan-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the modifications made to the compound.

Comparison with Similar Compounds

Similar Compounds

  • 4-(6-Amino-5-chloropyrimidin-4-yl)piperazine
  • 4-(6-Amino-5-chloropyrimidin-4-yl)morpholine
  • 4-(6-Amino-5-chloropyrimidin-4-yl)thiomorpholine

Uniqueness

Compared to these similar compounds, 4-(6-Amino-5-chloropyrimidin-4-yl)-1-methyl-1,4-diazepan-2-one is unique due to its diazepanone ring, which imparts distinct chemical and biological properties. This structural feature can influence the compound’s reactivity, binding affinity, and overall pharmacokinetic profile, making it a valuable candidate for further research and development.

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